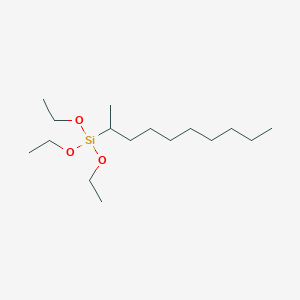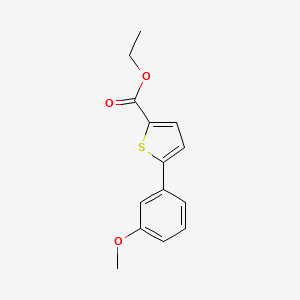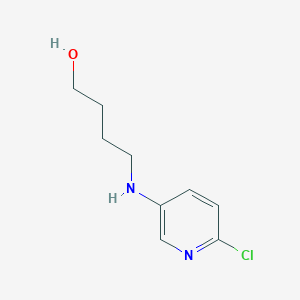![molecular formula C21H32O B14132701 Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- CAS No. 78531-60-9](/img/structure/B14132701.png)
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C28H46O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a heptylcyclohexyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways and receptors, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Similar structure but with a cyclohexyl group instead of a heptylcyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a heptylcyclohexyl group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Features a biphenyl group instead of a heptylcyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is unique due to its heptylcyclohexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
特性
CAS番号 |
78531-60-9 |
|---|---|
分子式 |
C21H32O |
分子量 |
300.5 g/mol |
IUPAC名 |
1-[4-(4-heptylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C21H32O/c1-3-4-5-6-7-8-18-9-11-20(12-10-18)21-15-13-19(14-16-21)17(2)22/h13-16,18,20H,3-12H2,1-2H3 |
InChIキー |
LHAPFXXKRZXCDR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


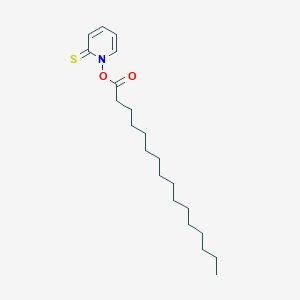
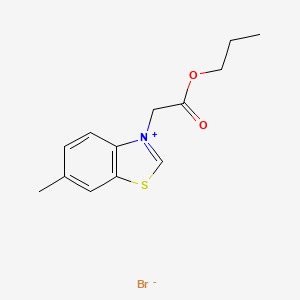
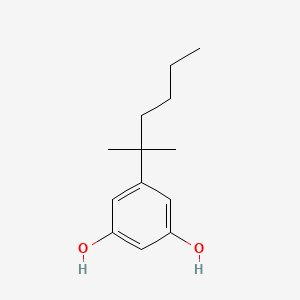
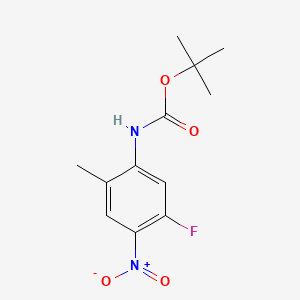
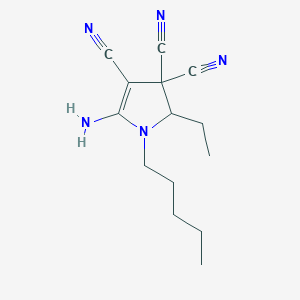
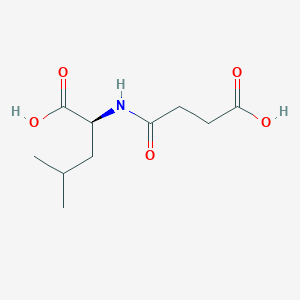
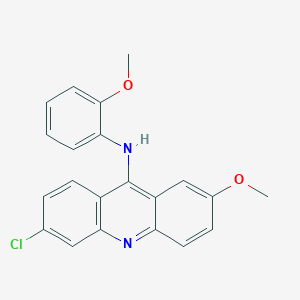
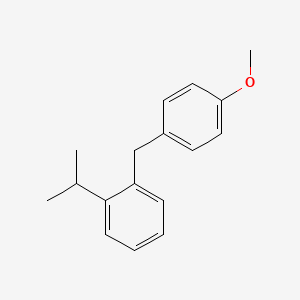
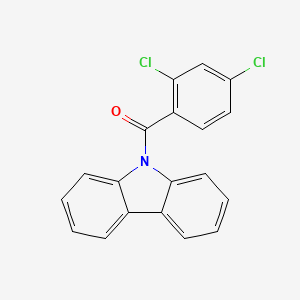
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
